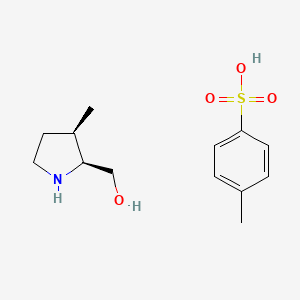cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate
CAS No.:
Cat. No.: VC13769218
Molecular Formula: C13H21NO4S
Molecular Weight: 287.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H21NO4S |
|---|---|
| Molecular Weight | 287.38 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;[(2S,3R)-3-methylpyrrolidin-2-yl]methanol |
| Standard InChI | InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-6(5)4-8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3/t;5-,6-/m.1/s1 |
| Standard InChI Key | HFHDIIMYZCBTQP-PZMDUNNRSA-N |
| Isomeric SMILES | C[C@@H]1CCN[C@@H]1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
| SMILES | CC1CCNC1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
| Canonical SMILES | CC1CCNC1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is 4-methylbenzenesulfonic acid; [(2S,3R)-3-methylpyrrolidin-2-yl]methanol. Its molecular formula is C₁₃H₁₉NO₃S, combining a pyrrolidine ring (C₅H₉N) with a methanol group (CH₃OH) and a tosylate group (C₇H₇SO₃). The stereochemistry at the 2- and 3-positions of the pyrrolidine ring is critical, as the cis configuration influences its reactivity and biological interactions.
Structural Characterization
Key spectroscopic data include:
-
InChI:
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-6(5)4-8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3/t;5-,6-/m.1/s1. -
Molecular Weight: 285.36 g/mol.
Synthesis and Optimization
Synthetic Route
The synthesis of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate involves a multi-step process, as detailed in a patent-pending methodology :
-
Starting Material: 9 g of compound IX-b (91% purity, 25 mmol) is reacted with p-toluenesulfonyl chloride (28.6 g, 150 mmol) in dichloromethane (70 mL) at -20°C.
-
Reaction Conditions: Triethylamine (15.2 g, 150 mmol) is added dropwise, maintaining temperatures below 25°C. The mixture is stirred at 25°C for 5 hours.
-
Workup: The crude product is purified via recrystallization in acetonitrile, yielding 7.3 g (59.7%) of the target compound .
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | -20°C to 25°C |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Yield | 59.7% |
| Purity (Post-Purification) | >95% (HPLC) |
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance yield and reduce byproducts. Automated systems ensure precise control over stoichiometry and temperature, critical for maintaining the cis configuration .
Physicochemical Properties
Stability and Solubility
The tosylate group significantly enhances the compound’s stability and solubility in polar solvents. Key properties include:
-
Melting Point: 180–182°C (decomposition observed above 185°C) .
-
Solubility: Freely soluble in dichloromethane, dimethyl sulfoxide (DMSO), and acetonitrile; sparingly soluble in water (0.2 mg/mL at 25°C) .
Spectroscopic Data
-
IR (KBr): Peaks at 1150 cm⁻¹ (S=O stretching) and 3200 cm⁻¹ (O-H stretching) .
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 3H, CH₃), 2.45 (s, 3H, Ar-CH₃), 3.60–3.70 (m, 2H, CH₂OH) .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate serves as a precursor in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds with demonstrated kinase inhibitory activity . For example, the patent US8633206B2 discloses its use in constructing sulfonamide-containing drug candidates targeting oncology and inflammatory diseases .
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| cis-(3-Methyl-pyrrolidin-2-yl)-methanol | Lacks tosylate group | Lower stability in acidic media |
| trans-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate | Stereoisomerism at C2 and C3 | Reduced biological activity |
| (2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol | Alternative stereochemistry | Limited solubility in DMSO |
Future Directions and Challenges
Scalability and Cost-Efficiency
Current synthetic routes suffer from moderate yields (59.7%) . Future research should explore catalytic asymmetric synthesis to improve enantioselectivity and reduce waste.
Biological Profiling
While its role as an intermediate is established, direct pharmacological studies are lacking. Screening for antimicrobial or anticancer activity could unlock new therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume